molecular formula C15H24O2 B12300957 3-Hydroxy-1,10-bisaboladien-9-one

3-Hydroxy-1,10-bisaboladien-9-one

Cat. No.: B12300957
M. Wt: 236.35 g/mol
InChI Key: OZDOAMOSJAOPRV-UHFFFAOYSA-N
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Description

3-Hydroxy-1,10-bisaboladien-9-one is a sesquiterpenoid, a class of terpenes consisting of three isoprene units.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,10-bisaboladien-9-one involves multiple steps, typically starting from simpler sesquiterpenoids. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. advancements in synthetic chemistry may lead to more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,10-bisaboladien-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

3-Hydroxy-1,10-bisaboladien-9-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,10-bisaboladien-9-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Hydroxy-1,10-bisaboladien-9-one include other sesquiterpenoids, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure and specific biological activities.

Properties

IUPAC Name

6-(4-hydroxy-4-methylcyclohex-2-en-1-yl)-2-methylhept-2-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-11(2)9-14(16)10-12(3)13-5-7-15(4,17)8-6-13/h5,7,9,12-13,17H,6,8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDOAMOSJAOPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC(C=C1)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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